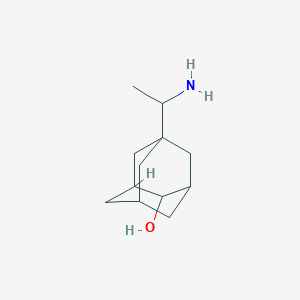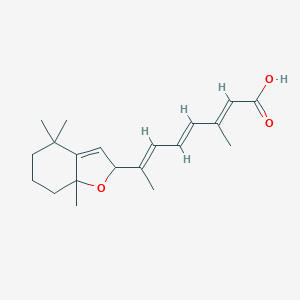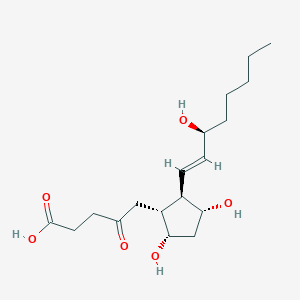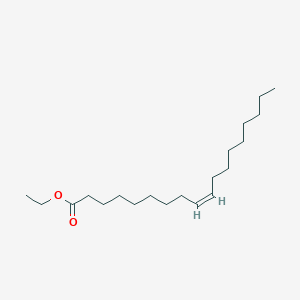
5-羟色胺
描述
5-Hydroxytryptophan is a naturally occurring amino acid and a chemical precursor in the biosynthesis of the neurotransmitter serotonin. It is derived from the amino acid tryptophan and is found in the seeds of the African plant Griffonia simplicifolia. This compound plays a crucial role in the regulation of mood, sleep, and appetite by increasing serotonin levels in the brain .
作用机制
Target of Action
5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary target of 5-HTP is the serotonergic system in the brain . It serves as a precursor to the neurotransmitter serotonin, which plays a crucial role in regulating mood, sleep, and appetite .
Mode of Action
5-HTP works by increasing the production of serotonin in the brain . It is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . 5-HTP is then rapidly converted to serotonin (5-HT) by the enzyme aromatic amino acid decarboxylase .
Biochemical Pathways
The serotonin pathway is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This is the rate-limiting step in serotonin synthesis . 5-HTP is then rapidly decarboxylated to become serotonin . Studies show that only a minor fraction of tryptophan is utilized for serotonin synthesis whereas a larger fraction of the tryptophan pool enters the kynurenic pathway .
Pharmacokinetics
The pharmacokinetics of 5-HTP is characterized by rapid absorption and elimination . This rapid absorption can cause a rapid onset of adverse events, and the rapid elimination can cause fluctuating exposure . Slow-release delivery of 5-htp can enhance its pharmacological properties by maintaining plasma 5-htp levels within the range enhancing brain serotonin function .
Result of Action
The increase in serotonin levels in the brain due to 5-HTP supplementation can have several effects. It may help to alleviate symptoms of depression and anxiety, promote better sleep, and regulate appetite . Clinical pilot trials suggest that 5-HTP can augment the antidepressant efficacy of serotonin reuptake inhibitors .
Action Environment
The action of 5-HTP can be influenced by various environmental factors. For example, gut bacteria can metabolize 5-HTP to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . This process is inhibited upon pH reduction .
科学研究应用
5-Hydroxytryptophan has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of serotonin and melatonin.
Biology: Studied for its role in the regulation of mood, sleep, and appetite.
Medicine: Used in the treatment of depression, anxiety, insomnia, and migraines.
Industry: Incorporated into dietary supplements aimed at improving mood and sleep quality.
生化分析
Biochemical Properties
5-Hydroxytryptophan is involved in various biochemical reactions. It is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . It interacts with enzymes such as tryptophan hydroxylase (TPH), which is a rate-limiting step in the synthesis of serotonin .
Cellular Effects
5-Hydroxytryptophan has significant effects on various types of cells and cellular processes. It influences cell function by increasing serotonin levels in the brain, which may help to alleviate symptoms of depression and anxiety, promote better sleep, and regulate appetite . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Hydroxytryptophan involves its conversion to serotonin. This process is facilitated by the enzyme aromatic L-amino acid decarboxylase . It exerts its effects at the molecular level by increasing serotonin levels, which can bind to serotonin receptors and influence various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxytryptophan can change over time. Studies have shown that 5-Hydroxytryptophan is well-absorbed from an oral dose, with about 70 percent ending up in the bloodstream . Over time, it can influence serotonin synthesis and have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 5-Hydroxytryptophan can vary with different dosages. Studies have shown that elevated dietary 5-Hydroxytryptophan has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates . High doses may lead to toxic or adverse effects .
Metabolic Pathways
5-Hydroxytryptophan is involved in the metabolic pathway of serotonin synthesis. It is first hydroxylated to 5-hydroxytryptophan by tryptophan hydroxylase, which is then decarboxylated by aromatic L-amino acid decarboxylase to form serotonin . This pathway involves interactions with enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase .
Transport and Distribution
5-Hydroxytryptophan is transported and distributed within cells and tissues. It can cross the blood-brain barrier, making it more effective at increasing serotonin levels in the brain compared to tryptophan alone . It is also absorbed into blood, enterochromaffin cells, platelets and intestinal mucosal epithelial cells facilitated by serotonin transporter .
Subcellular Localization
The subcellular localization of 5-Hydroxytryptophan is primarily in the cytoplasm, where it is converted to serotonin . It can also be found in the chloroplast after being converted to 5-methoxytryptamine by ASMT (or together with COMT) and then acetylated by SNAT to produce melatonin .
准备方法
Synthetic Routes and Reaction Conditions: 5-Hydroxytryptophan can be synthesized through several methods:
Chemical Synthesis: This involves the hydroxylation of tryptophan using tryptophan hydroxylase, an enzyme that requires tetrahydrobiopterin as a cofactor.
Microbial Fermentation: Genetically engineered strains of Escherichia coli can be used to produce 5-Hydroxytryptophan from glucose.
Industrial Production Methods:
Natural Extraction: The primary commercial method involves extracting 5-Hydroxytryptophan from the seeds of Griffonia simplicifolia.
Microbial Fermentation: Advances in metabolic engineering have enabled the efficient production of 5-Hydroxytryptophan using microbial fermentation, making it a viable alternative to natural extraction.
化学反应分析
5-Hydroxytryptophan undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 5-hydroxyindole, pyruvate, and ammonia.
Decarboxylation: This reaction, catalyzed by aromatic-L-amino-acid decarboxylase, converts 5-Hydroxytryptophan to serotonin.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.
Decarboxylation: Requires the enzyme aromatic-L-amino-acid decarboxylase and vitamin B6 as a cofactor.
Major Products:
Serotonin: The primary product formed from the decarboxylation of 5-Hydroxytryptophan.
5-Hydroxyindole: A product of the oxidation of 5-Hydroxytryptophan.
相似化合物的比较
Tryptophan: The amino acid precursor to 5-Hydroxytryptophan.
Serotonin: The neurotransmitter produced from 5-Hydroxytryptophan.
属性
IUPAC Name |
2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYZAJDBXYCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859863 | |
| Record name | (+/-)-5-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C, In water, 1X10+4 mg/L at 5 °C | |
| Record name | 5-HYDROXYTRYPTOPHAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The possible analgesic effect of 5-HTP may be accounted for, in part, by its conversion to serotonin. 5-HTP has also been found to increase plasma beta-endorphin and platelet met-enkephalin levels, which may signify a reinforcing effect upon an endogenous analgesic effect., The mechanism of the possible antidepressant activity of 5-HTP is accounted for by its conversion to the neurotransmitter serotonin which plays a central role in the affective state. Antidepressants may work by either binding to one or more of the family of serotonin 5-HT receptors (5-HT1 - 5-HT7) or by inhibiting the reuptake of serotonin. ... | |
| Record name | 5-HYDROXYTRYPTOPHAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute rods or needles from ethanol | |
CAS No. |
56-69-9, 114-03-4 | |
| Record name | (±)-5-Hydroxytryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-hydroxytryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tryptophan, 5-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-5-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxytryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-hydroxy-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYTRYPTOPHAN, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9181P3OI6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-HYDROXYTRYPTOPHAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
298-300 °C (decomposes), MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/ | |
| Record name | 5-HYDROXYTRYPTOPHAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine](/img/structure/B29577.png)


